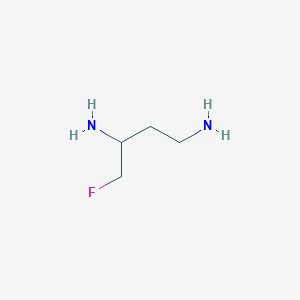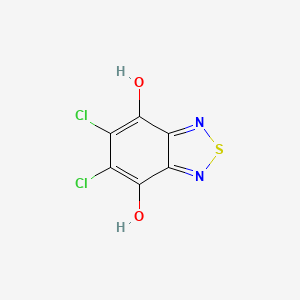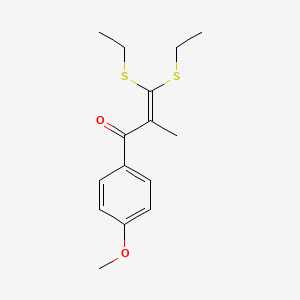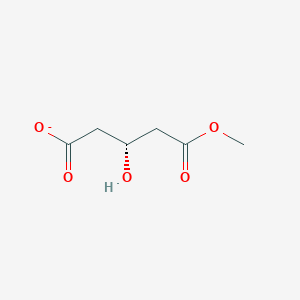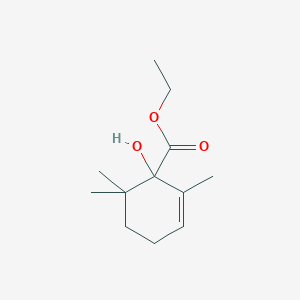![molecular formula C10H20INO2S B14418343 4-Methyl-4-[2-(propanoylsulfanyl)ethyl]morpholin-4-ium iodide CAS No. 85109-27-9](/img/structure/B14418343.png)
4-Methyl-4-[2-(propanoylsulfanyl)ethyl]morpholin-4-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-4-[2-(propanoylsulfanyl)ethyl]morpholin-4-ium iodide is a chemical compound with a complex structure that includes a morpholine ring substituted with a methyl group and a propanoylsulfanyl ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-[2-(propanoylsulfanyl)ethyl]morpholin-4-ium iodide typically involves the reaction of morpholine with appropriate alkylating agents. The process may include the following steps:
Alkylation: Morpholine is reacted with methyl iodide to introduce the methyl group at the nitrogen atom.
Thioester Formation: The resulting compound is then reacted with a propanoyl chloride derivative to form the propanoylsulfanyl group.
Quaternization: Finally, the compound undergoes quaternization with an iodide source to form the iodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-4-[2-(propanoylsulfanyl)ethyl]morpholin-4-ium iodide can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding alcohols or thiols.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using halide salts in polar solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Corresponding halide salts.
Applications De Recherche Scientifique
4-Methyl-4-[2-(propanoylsulfanyl)ethyl]morpholin-4-ium iodide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Methyl-4-[2-(propanoylsulfanyl)ethyl]morpholin-4-ium iodide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors by binding to active sites or allosteric sites, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3-Benzyloxy-2-propionyloxy-propyl)-4-methyl-morpholin-4-ium iodide
- 4-(3-Benzyloxy-2-butyryloxy-propyl)-4-methyl-morpholin-4-ium iodide
Uniqueness
4-Methyl-4-[2-(propanoylsulfanyl)ethyl]morpholin-4-ium iodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
85109-27-9 |
|---|---|
Formule moléculaire |
C10H20INO2S |
Poids moléculaire |
345.24 g/mol |
Nom IUPAC |
S-[2-(4-methylmorpholin-4-ium-4-yl)ethyl] propanethioate;iodide |
InChI |
InChI=1S/C10H20NO2S.HI/c1-3-10(12)14-9-6-11(2)4-7-13-8-5-11;/h3-9H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
QFEPQZGPFIUIFA-UHFFFAOYSA-M |
SMILES canonique |
CCC(=O)SCC[N+]1(CCOCC1)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Phenyl-3-[5-(trimethylsilyl)-2H-tetrazol-2-yl]propan-2-one](/img/structure/B14418262.png)
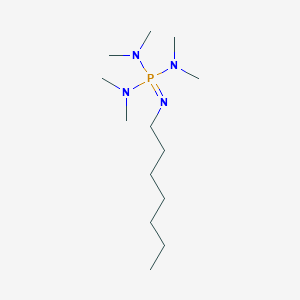
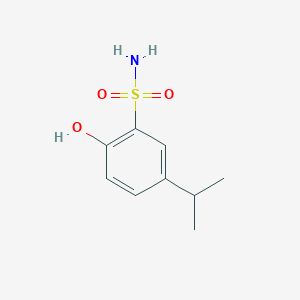
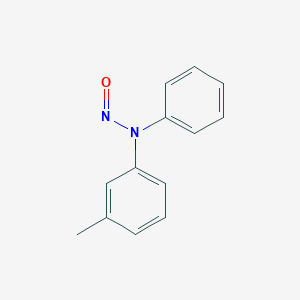
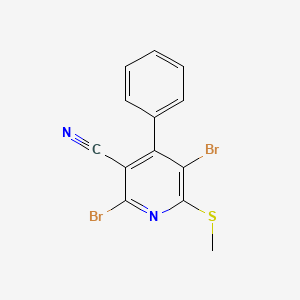

![4-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenyl acetate](/img/structure/B14418279.png)
